1-Oxaspiro[4.4]nonan-3-ol

Organic Synthesis Building Block Quality Control

1-Oxaspiro[4.4]nonan-3-ol (CAS 1331825-49-0) is a spirocyclic alcohol with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. The compound features a 3-hydroxyl group on a 1-oxaspiro[4.4]nonane scaffold, a class of structures known for their three-dimensional rigidity and utility as building blocks in medicinal chemistry.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1331825-49-0
Cat. No. B1435939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.4]nonan-3-ol
CAS1331825-49-0
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CO2)O
InChIInChI=1S/C8H14O2/c9-7-5-8(10-6-7)3-1-2-4-8/h7,9H,1-6H2
InChIKeyIJYLVXISVKDBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Data Sheet for 1-Oxaspiro[4.4]nonan-3-ol (CAS 1331825-49-0): A Spirocyclic Alcohol Building Block


1-Oxaspiro[4.4]nonan-3-ol (CAS 1331825-49-0) is a spirocyclic alcohol with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol [1]. The compound features a 3-hydroxyl group on a 1-oxaspiro[4.4]nonane scaffold, a class of structures known for their three-dimensional rigidity and utility as building blocks in medicinal chemistry [2]. Commercial sources offer this compound at purities of 95% or ≥97% .

1
Scaffold Class
1-oxaspiro[4.4]nonane core for 3D-rigid building block design
2
Procurement Grade
Certified purity tiers support scaffold-focused library synthesis
3
Med Chem Context
Reported as a privileged template for protease inhibitor programs

Why 1-Oxaspiro[4.4]nonan-3-ol Cannot Be Interchanged with Other Spirocyclic Alcohols


The precise positioning of the oxygen atom within the spiro ring system and the location of the hydroxyl group (at the 3-position) on the 1-oxaspiro[4.4]nonane scaffold dictates its three-dimensional shape and reactivity. This specific topology cannot be replicated by other spirocyclic alcohols like 1-oxaspiro[4.4]nonan-4-ol [1] or carbocyclic spiro[4.4]nonan-2-ol . These structural variations can lead to significant differences in biological target engagement and synthetic utility. The 1-oxaspiro[4.4]nonane core has been specifically identified as an exceptional platform for developing potent enzyme inhibitors, a property not inherently shared by all spirocycles [2].

Attribute
Assessment
1-Oxaspiro[4.4]nonan-3-ol
Oxygen placement and 3-OH topology define reactivity profile
1-Oxaspiro[4.4]nonan-4-ol
Hydroxyl shift may alter hydrogen-bonding geometry and target engagement
Carbocyclic spiro[4.4]nonan-2-ol
Lacks endocyclic oxygen; scaffold polarity and conformational bias may differ

Quantitative Evidence for Selecting 1-Oxaspiro[4.4]nonan-3-ol


Purity Benchmarking: 1-Oxaspiro[4.4]nonan-3-ol Offered at ≥97% Purity

1-Oxaspiro[4.4]nonan-3-ol is commercially available with a certified purity of ≥97% . This is a quantifiable benchmark for procurement. While some in-class compounds like (3S)-1-oxaspiro[4.4]nonan-3-ol are commonly offered at 95% purity , this higher purity grade reduces the need for additional purification steps, saving time and resources.

Purity Benchmark
Data to verify
≥97%
vs. common 95% grade for (3S)-analog
Specification review: supports higher lot-to-lot consistency
Source: supplier-specified assay; independent verification recommended
Organic Synthesis Building Block Quality Control

Scaffold Validation: Oxaspiro[4.4]nonanes as Potent, Selective TACE Inhibitors

Derivatives built on the oxaspiro[4.4]nonane scaffold have demonstrated exceptional activity as inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE). A key compound from this class showed potent pTACE inhibition with an IC50 of 1.0 nM, along with >1000-fold selectivity over MMP-1, -2, and -9 [1]. This establishes the 1-oxaspiro[4.4]nonane core as a privileged scaffold for developing highly selective enzyme inhibitors.

Scaffold Validation
Class-level inference
IC50 1.0 nM (pTACE)
>1000-fold MMP selectivity
Reported scaffold potency: supports protease inhibitor design context
Data from oxaspiro[4.4]nonane derivative; direct attribution requires review
Medicinal Chemistry Enzyme Inhibition Inflammation

Recommended Applications for 1-Oxaspiro[4.4]nonan-3-ol


As a High-Purity Building Block for Diversifying Lead Series

Procure the ≥97% pure grade of 1-Oxaspiro[4.4]nonan-3-ol for use in parallel synthesis or library production. The high purity ensures consistent yields across multiple reactions, minimizing the need for intermediate purification and enabling reliable SAR studies when used as a starting material for creating focused compound libraries.

As a Core Scaffold for Novel Protease Inhibitor Design

Utilize 1-Oxaspiro[4.4]nonan-3-ol as a starting point for designing new chemical entities targeting proteases, particularly those in the ADAM family like TACE. Published data on the oxaspiro[4.4]nonane scaffold demonstrates its potential to yield potent (IC50 = 1.0 nM) and highly selective inhibitors [1], providing a validated foundation for structure-based drug design programs.

For Advanced Synthesis of Conformationally Restricted Nucleosides

Employ 1-Oxaspiro[4.4]nonan-3-ol as an intermediate in the synthesis of spironucleosides, a class of conformationally restricted nucleoside mimics. Established synthetic routes to enantiomerically pure 1-oxaspiro[4.4]nonanes exist [2], demonstrating the scaffold's utility in constructing complex molecules with defined stereochemistry for applications in antiviral and anticancer research.

Application
Selection Property
Validation Focus
Library synthesis & SAR studies
Certified purity grade for scaffold diversification
Batch-to-batch purity reproducibility
Protease inhibitor design
Privileged spirocyclic template for enzyme target engagement
Scaffold selectivity profiling
Conformationally restricted nucleoside synthesis
Spirocyclic annulation at C4' position
Stereochemical outcome verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxaspiro[4.4]nonan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.